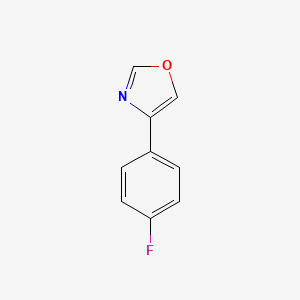

4-(4-Fluorophenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQONSONZKLLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620269 | |

| Record name | 4-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620633-04-7 | |

| Record name | 4-(4-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 4 Fluorophenyl Oxazole and Its Derivatives

Strategic Approaches to Oxazole (B20620) Ring Formation with 4-Fluorophenyl Incorporation

The synthesis of 4-(4-fluorophenyl)oxazole and its derivatives can be achieved through various strategic approaches that focus on the efficient construction of the oxazole heterocycle while incorporating the 4-fluorophenyl moiety. These methods often involve the formation of key carbon-nitrogen and carbon-oxygen bonds in a concerted or stepwise manner.

Cyclodehydration and Cycloisomerization Pathways

Cyclodehydration and cycloisomerization reactions represent a major class of methods for oxazole synthesis. These pathways typically involve the intramolecular removal of a water molecule or an internal rearrangement to form the aromatic oxazole ring from a suitably functionalized acyclic precursor.

The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles, which involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com To synthesize this compound, a key starting material is an N-acyl-α-amino ketone bearing the 4-fluorophenyl group.

A modified one-pot approach combines a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration. wikipedia.org For the synthesis of a this compound derivative, an oxazol-5-one can be reacted with fluorobenzene (B45895) in the presence of a Lewis acid like aluminum chloride to generate the intermediate 2-acylamino ketone in situ. Subsequent treatment with a strong dehydrating agent, such as trifluoromethanesulfonic acid, facilitates the cyclization to the desired oxazole. wikipedia.org

| Reagent/Condition | Purpose |

| Oxazol-5-one | Oxazole precursor |

| Fluorobenzene | Source of the 4-fluorophenyl group |

| Aluminum Chloride | Lewis acid for Friedel-Crafts reaction |

| Trifluoromethanesulfonic Acid | Cyclodehydrating agent |

Another modification involves the Ugi multicomponent reaction followed by a Robinson-Gabriel cyclization. nih.govmdpi.com In this sequence, an arylglyoxal, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide intermediate, which is then cyclized under acidic conditions (e.g., concentrated sulfuric acid) to yield a 2,4,5-trisubstituted oxazole. nih.govmdpi.com By employing a glyoxal (B1671930) derivative containing a 4-fluorophenyl group, this methodology can be adapted for the synthesis of the target compound.

The Davidson oxazole synthesis provides a route to oxazoles from α-acyloxyketones. semanticscholar.org For the synthesis of this compound, the required precursor would be an α-acyloxy ketone where the acyl group is attached to a carbon bearing the 4-fluorophenyl moiety. While specific examples for the direct synthesis of this compound using this method are not prevalent in the reviewed literature, the general protocol can be adapted.

A related approach involves the copper-catalyzed reaction of α-diazoketones with nitriles. researchgate.net To prepare a derivative, a diazoketone can be reacted with 4-fluorobenzonitrile (B33359) in the presence of a copper(II) triflate catalyst to yield the corresponding 2,5-disubstituted-4-(4-fluorophenyl)oxazole.

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govorganic-chemistry.org This reaction is particularly well-suited for the synthesis of 5-substituted oxazoles. A direct synthesis of 5-(4-fluorophenyl)oxazole has been reported using this method. rug.nl

To synthesize a this compound derivative using a Van Leusen approach, a one-pot reaction can be employed using an ionic liquid as the solvent. rug.nl This involves the reaction of an appropriate aldehyde, an aliphatic halide, and TosMIC. For instance, reacting an aldehyde with 1-bromo-1-(4-fluorophenyl)ethane and TosMIC in the presence of a base like potassium carbonate could potentially yield a 4-(4-fluorophenyl)-5-substituted oxazole.

A specific procedure for the synthesis of 5-(4-fluorophenyl)oxazole involves reacting 4-fluorobenzaldehyde (B137897) with TosMIC in methanol (B129727) at 100 °C in a microwave reactor, using potassium carbonate as the base, affording the product in high yield. rug.nl

Table of Reaction Conditions for 5-(4-fluorophenyl)oxazole Synthesis via Van Leusen Reaction rug.nl

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 4-Fluorobenzaldehyde | TosMIC | K₂CO₃ | Methanol | 100 °C (microwave) | 89% |

The Bredereck reaction offers a straightforward synthesis of oxazoles by reacting α-haloketones with formamide (B127407) or other amides. ijpsonline.comgoogle.com To prepare this compound, the key starting material would be a 2-halo-1-(4-fluorophenyl)ethanone.

For instance, 2-bromo-1-(4-fluorophenyl)ethanone can be reacted with ammonium (B1175870) formate (B1220265) in formic acid to yield this compound. google.com This method is particularly useful for the synthesis of 4-substituted oxazoles. A related approach for a derivative involves the reaction of 1,3-dichloroacetone (B141476) with a suitable amide at elevated temperatures to introduce a chloromethyl group at the 4-position of the oxazole ring. smolecule.com

Intramolecular cyclization of functionalized precursors is a highly effective strategy for the synthesis of substituted oxazoles. One such method involves the cyclization of N-propargylamides. mdpi.comrsc.org These precursors can be synthesized by the reaction of propargylamine (B41283) with an appropriate acid chloride. mdpi.com For the synthesis of a 2-substituted-4-(4-fluorophenyl)oxazole, an N-(1-(4-fluorophenyl)prop-2-yn-1-yl)amide would be the required intermediate. The cyclization can be catalyzed by various transition metals, such as gold or iron. mdpi.comacs.org

A notable example is the synthesis of 4-[5-(4-fluorophenyl)-2-methyl-4-oxazolyl]benzenesulfonamide, where a copper(II) acetate (B1210297) catalyzed oxidative cycloaddition is employed. acs.org Another relevant synthesis is that of 4,5-diphenyl-2-(4-fluoro-phenyl)-oxazole, which is achieved through the reaction of 1,2-diphenylethyne with 4-fluorobenzonitrile in the presence of copper(II) acetate and boron trifluoride etherate. rsc.org

Furthermore, an electrochemical, metal-free oxidative intramolecular cyclization of N-propargylbenzamides with alcohols has been developed to produce oxazole ketals. rsc.org This method offers a sustainable approach to oxazole synthesis with broad substrate scope.

Metal-Catalyzed Cross-Coupling for Phenyl and Fluorophenyl Functionalization

The introduction of phenyl and specifically fluorophenyl groups onto an oxazole core is a cornerstone of creating derivatives like this compound. Metal-catalyzed cross-coupling reactions are paramount in achieving this with high precision and efficiency.

Palladium-Catalyzed Suzuki-Miyaura Coupling in this compound Architectures

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a powerful and versatile tool for forming carbon-carbon bonds. Its application in oxazole chemistry allows for the strategic connection of the oxazole heterocycle with a (4-fluorophenyl) moiety. This is typically achieved by coupling an organoboron reagent with an organohalide, catalyzed by a palladium(0) complex.

The synthesis of this compound can be envisioned through two primary Suzuki-Miyaura pathways:

Coupling of a 4-halooxazole with 4-fluorophenylboronic acid: A pre-formed oxazole ring bearing a halogen (like bromine or iodine) or a triflate group at the C4 position is reacted with 4-fluorophenylboronic acid or its esters.

Coupling of an oxazol-4-ylboronate with a 4-fluorophenyl halide: An oxazole ring functionalized with a boronic acid or boronate ester at the C4 position is coupled with a halide such as 1-fluoro-4-iodobenzene.

Research has demonstrated the feasibility of functionalizing oxazole rings at various positions using this methodology. For instance, protocols for the Suzuki coupling of 4-aryl-2-chlorooxazoles and 2-aryl-4-trifloyloxazoles have been successfully developed, showcasing the utility of the C4 position as a coupling site. acs.org The synthesis of oxazol-4-ylboronates has been reported, creating versatile building blocks for the preparation of oxazole-containing biaryl compounds through palladium-catalyzed coupling with various aryl halides. researchgate.net

A significant challenge in dihalo-substituted oxazoles is achieving site-selectivity. Work by Strotman, Chobanian, and coworkers has shown that catalyst control can dictate the position of arylation. In the Suzuki-Miyaura coupling of 2,4-diiodooxazole (B1326457) with phenylboronic acid, the choice of phosphine (B1218219) ligand was critical. Highly electron-rich, sterically compact phosphines like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) favored coupling at the C2 position, while bulkier ligands like Xantphos promoted reaction at the C4 position. scispace.com This principle is directly applicable to the synthesis of C4-arylated oxazoles, where 4-fluorophenylboronic acid can be used as the coupling partner. scispace.com

Table 1: Catalyst-Controlled Site-Selective Suzuki-Miyaura Coupling of 2,4-Diiodooxazole

| Entry | Ligand | Aryl Boronic Acid | Product Ratio (C4-aryl : C2-aryl) |

|---|---|---|---|

| 1 | Xantphos | Phenylboronic Acid | >20 : 1 |

| 2 | PTA | Phenylboronic Acid | 1 : >20 |

| 3 | Xantphos | 4-Fluorophenylboronic Acid | >20 : 1 |

| 4 | PTA | 4-Fluorophenylboronic Acid | 1 : 14 |

Data sourced from studies on catalyst-controlled site-selectivity. scispace.com

Direct Arylation Techniques at Oxazole Ring Positions

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. This approach involves the direct coupling of a C-H bond on the oxazole ring with an aryl halide.

The reactivity of C-H bonds on the oxazole ring generally follows the order C2 > C5 > C4, with the C4 position being the least acidic and thus the most challenging to activate. beilstein-journals.orgresearchgate.net

C2 and C5 Arylation: Numerous palladium-catalyzed methods exist for the highly regioselective direct arylation of the oxazole C2 and C5 positions with a wide array of aryl halides and triflates. nih.gov The regioselectivity can often be controlled by the choice of solvent and phosphine ligand; polar solvents tend to favor C5 arylation, while nonpolar solvents can promote C2 arylation. nih.gov

C4 Arylation: Direct arylation at the C4 position is less common but has been reported. Miura and colleagues demonstrated the C4-phenylation of 2,5-diphenyloxazole (B146863) using phenylbromide, although this also led to subsequent C5-arylation. beilstein-journals.org More challenging substrates like aryl chlorides have been successfully used for the C4 arylation of oxazoles using specialized ferrocenyl diphosphane (B1201432) ligands. researchgate.net

For synthesizing 2,4-disubstituted oxazoles, such as a derivative of this compound, a palladium/copper co-catalyzed direct arylation of 4-substituted oxazoles with aryl bromides has been proven effective. innovareacademics.in This method allows for the introduction of an aryl group at the C2 position of an existing 4-aryl oxazole.

Table 2: Conditions for Direct Arylation of 4-Phenyloxazole

| Catalyst System | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | KOH | Dimethoxyethane (DME) | 120°C | 2-Aryl-4-phenyloxazole |

This protocol is suitable for the combinatorial synthesis of various 2,4-disubstituted oxazoles. innovareacademics.in

Copper-Mediated Synthetic Transformations

Copper catalysis provides a complementary and often more economical alternative to palladium for synthesizing oxazole derivatives. Copper-based methods are particularly effective in multicomponent reactions and domino sequences.

A notable example is the one-pot synthesis of 4,5-bis(4-fluorophenyl)-2-phenyloxazole using a heterogeneous CuFe₂O₄ nanoparticle catalyst. jsynthchem.com This reaction proceeds via a multicomponent reaction of a carboxylic acid, benzoin (B196080) (specifically 4,4'-difluorobenzoin), and ammonium acetate in water, demonstrating a green and efficient approach. jsynthchem.com

Copper(I) catalysts, such as copper(I) bromide (CuBr), are also effective in tandem reactions. A Cu(I)-catalyzed cascade reaction of isocyanoacetates with aldehydes under an oxygen atmosphere provides access to a diverse array of 4,5-difunctionalized oxazoles. rsc.org This process involves a catalytic cycloaddition followed by an oxidative dehydroaromatization. Furthermore, copper-catalyzed intramolecular cyclization of functionalized enamides represents another powerful route to construct the oxazole ring. researchgate.net

Innovative One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, reduction of waste, and ability to rapidly build molecular complexity from simple starting materials. nih.gov Several such strategies are employed for the synthesis of this compound and its derivatives.

The van Leusen oxazole synthesis is a classic and powerful MCR that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This method has been used to prepare 5-(4-fluorophenyl)oxazole by reacting 4-fluorobenzaldehyde with TosMIC in the presence of a base like potassium carbonate. mdpi.com This highlights the direct assembly of the core structure with the desired fluorophenyl substituent.

More complex structures can be accessed through innovative one-pot procedures. A copper-catalyzed multicomponent reaction involving carboxylic acids, benzoin, and ammonium acetate in the presence of a recyclable CuFe₂O₄ nanocatalyst has been used to synthesize highly functionalized oxazoles, including 4,5-bis(4-fluorophenyl)-2-phenyloxazole. jsynthchem.com This method is advantageous due to its use of water as a solvent and the ease of catalyst recovery. jsynthchem.com Other MCRs, such as a sequential Ugi 4-component reaction followed by a Robinson-Gabriel cyclization, provide access to trisubstituted oxazoles, demonstrating the versatility of these approaches. nih.gov

Mechanistic Elucidation of this compound Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Isocyanide-based routes are particularly common in oxazole synthesis, and their mechanisms have been a subject of detailed investigation.

Detailed Reaction Mechanism Investigations (e.g., Isocyanide-based routes)

The van Leusen oxazole synthesis provides a well-studied example of an isocyanide-based route. The mechanism proceeds as follows:

Deprotonation: A base deprotonates the α-carbon of TosMIC, creating a nucleophilic anion.

Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of an aldehyde (e.g., 4-fluorobenzaldehyde).

Cyclization: The resulting alkoxide oxygen atom attacks the electrophilic isocyanide carbon, forming a 5-membered oxazoline (B21484) intermediate.

Elimination: A base-promoted elimination of the tosyl group (p-toluenesulfinic acid) and a proton from the ring leads to aromatization, yielding the final oxazole product. organic-chemistry.orgmdpi.com

Another important isocyanide-based pathway involves the reaction of α-ketoimidoyl chlorides with TosMIC. The proposed mechanism suggests the initial formation of ketoimidoyl chloride from the reaction of an isocyanide and an acyl chloride. This intermediate then reacts with deprotonated TosMIC to form the 4-tosyloxazole product. semanticscholar.org

Copper-catalyzed reactions involving isocyanides also feature unique mechanisms. For the synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes, a proposed mechanism involves a cascade sequence of cycloaddition and oxidative dehydrogenation/aromatization, both facilitated by the copper catalyst. rsc.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Halooxazole |

| 4-Fluorophenylboronic acid |

| Oxazol-4-ylboronate |

| 1-Fluoro-4-iodobenzene |

| 4-Aryl-2-chlorooxazole |

| 2-Aryl-4-trifloyloxazole |

| 2,4-Diiodooxazole |

| 1,3,5-Triaza-7-phosphaadamantane (PTA) |

| Xantphos |

| 2,5-Diphenyloxazole |

| Phenylbromide |

| 4-Phenyloxazole |

| 4,5-bis(4-Fluorophenyl)-2-phenyloxazole |

| 4,4'-Difluorobenzoin |

| Ammonium acetate |

| Copper(I) bromide (CuBr) |

| Isocyanoacetate |

| 5-(4-Fluorophenyl)oxazole |

| 4-Fluorobenzaldehyde |

| Tosylmethyl isocyanide (TosMIC) |

Characterization of Reactive Intermediates and Transition States

The elucidation of reactive intermediates and transition states is crucial for understanding reaction mechanisms and optimizing synthetic protocols. In the synthesis of oxazoles, various intermediates have been proposed and, in some cases, characterized.

For example, in the Van Leusen synthesis of oxazoles, an oxazoline intermediate is formed from the reaction of an aldehyde with TosMIC. ijpsonline.com This intermediate subsequently undergoes elimination of p-toluenesulfinic acid (TosH) to yield the aromatic oxazole ring. ijpsonline.com

In the Robinson-Gabriel synthesis, the cyclization of α-acylamino ketones proceeds through the protonation of the acylamino keto moiety, followed by cyclization and dehydration to form the 2,5-disubstituted oxazole. ijpsonline.com

The study of transition states often relies on computational chemistry. These theoretical calculations can provide insights into the energy barriers of different reaction pathways, helping to explain observed regioselectivity and stereoselectivity. For instance, in 1,3-dipolar cycloaddition reactions to form isoxazolines (structurally related to oxazoles), the regioselectivity can be rationalized by examining the energies of the possible transition states. mdpi.com

Precision Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving high levels of regioselectivity and stereoselectivity is a key challenge in the synthesis of complex organic molecules, including substituted oxazoles. The substitution pattern on the oxazole ring significantly influences its biological activity and material properties.

Regioselectivity , the control of where substituents are placed on the oxazole ring, is often dictated by the choice of synthetic method. For example, the Fischer oxazole synthesis typically yields 2,5-disubstituted oxazoles, while the Van Leusen reaction is a go-to method for 5-substituted oxazoles. ijpsonline.comijpsonline.com The Bredereck reaction, on the other hand, is suitable for preparing 2,4-disubstituted oxazoles. ijpsonline.com Metal-catalyzed reactions, such as those employing palladium or copper, have also emerged as powerful tools for achieving regioselective synthesis of oxazoles. ijpsonline.com In some cases, the regioselectivity of cycloaddition reactions can be controlled by using alkenes with leaving groups. nih.gov

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is particularly important when chiral centers are present in the substituents of the oxazole. For instance, in the synthesis of chiral oxazolyl derivatives, stereoselectivity can be introduced by using chiral starting materials or catalysts. researchgate.net While the oxazole ring itself is aromatic and planar, stereocenters in the side chains can be controlled through asymmetric synthesis techniques. For example, the reduction of a ketone substituent can be performed with a stereoselective reducing agent to yield a specific enantiomer of the corresponding alcohol.

Green Chemistry Advancements in Fluorophenyl Oxazole Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, a field known as green chemistry. researchgate.netnih.gov This has led to the exploration of alternative energy sources and reaction media for the synthesis of oxazoles. ijpsonline.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. univpancasila.ac.idresearchgate.netjocpr.com The use of microwave irradiation can accelerate reactions by efficiently and uniformly heating the reaction mixture. researchgate.net

Several studies have reported the successful synthesis of oxazole derivatives under microwave irradiation. ijpsonline.comunivpancasila.ac.id For example, the reaction of substituted aryl aldehydes with TosMIC can be carried out in isopropyl alcohol with a potassium phosphate (B84403) catalyst under microwave irradiation to produce 4,5-disubstituted oxazolines and 5-substituted oxazoles in a very short time. ijpsonline.com Another example is the microwave-assisted synthesis of 2-arylbenzoxazoles from 2-aminophenol (B121084) and arylaldehydes in the absence of a solvent. jocpr.com The synthesis of oxazole-substituted arylboronic esters has also been achieved using microwave-assisted van Leusen multicomponent reactions. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Oxazole Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of 5-(4-Hydroxy-3-methoxyphenyl)-3-[4-(coumarin-3-yl)-thiazole-2-yl]-2-isoxazoline | 6–9 hours | 2.5–3.5 minutes | univpancasila.ac.id |

| Synthesis of Indolylpyrazoline analogs | 9–12 hours | 1–2 minutes | univpancasila.ac.id |

| Synthesis of 2-Arylbenzoxazoles | Long reaction times, use of acidic media | 20 minutes, solvent-free | jocpr.com |

| Synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives | Not specified | Shorter reaction time | ijpsonline.com |

Ultrasound-Assisted Synthetic Procedures

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. questjournals.org This method, known as sonochemistry, can lead to shorter reaction times, milder reaction conditions, and improved yields. questjournals.orgpreprints.org

The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, including oxazoles and their precursors. ijpsonline.comquestjournals.org For example, the reaction between benzonitrile (B105546) and 2-aminoethanol to form 2-phenyloxazoline can be achieved with excellent yield after just 30 minutes of ultrasonic irradiation. ijpsonline.com The one-pot synthesis of novel azo-isoxazolines has been efficiently carried out using ultrasound cavitation in water as a green solvent, with reaction times of only 25-30 minutes. mdpi.com The combination of deep eutectic solvents and ultrasonic radiation has also been explored for the clean and efficient synthesis of oxazole derivatives. questjournals.org

Table 2: Examples of Ultrasound-Assisted Synthesis of Oxazole and Related Heterocycles

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzonitrile, 2-aminoethanol | 2-Phenyloxazoline | InCl3, 30 min ultrasonic irradiation | Excellent | ijpsonline.com |

| Aromatic aldehydes, hydroxylamine (B1172632) hydrochloride, 4-(allyloxy)azobenzene | Azo-isoxazoline derivatives | Sodium dichloroisocyanurate, water, ultrasound cavitation (47 kHz), 25-30 min | 75-90% | mdpi.com |

| 5-Methylisoxazol-3-amine, 2- or 4-fluorobenzaldehyde, dialkyl phosphite | 1-[(5-Methylisoxazol-3-yl)amino]-1-(2- or 4-fluorophenyl)methanephosphonate derivatives | Ultrasound irradiation (25 kHz, 500 W), 78-80 °C, 1 h | 77.6-91.2% | preprints.org |

Advanced Spectroscopic and Analytical Characterization for Structural and Compositional Analysis of 4 4 Fluorophenyl Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of 4-(4-Fluorophenyl)oxazole, offering detailed insights into the proton, carbon, and fluorine nuclei.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound provides critical information about the arrangement of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the protons on the oxazole (B20620) and the fluorophenyl rings are observed.

A study on 2-amino-4-(p-fluorophenyl)-oxazole reported the following characteristic shifts: a singlet at 7.86 ppm for the oxazole C5-H, a doublet of doublets at 7.67 ppm for the two aromatic protons ortho to the oxazole ring, and a triplet at 7.20 ppm for the two aromatic protons ortho to the fluorine atom. bioline.org.br Another related compound, 5-(4-fluorophenyl)oxazole, showed a singlet for the C2-H proton at 7.90 ppm, a multiplet for two aromatic protons at 7.59-7.48 ppm, a singlet for the C4-H proton at 7.28 ppm, and a triplet for the other two aromatic protons at 7.14-6.97 ppm. rug.nl

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Oxazole H-5 | ~7.86 | Singlet | - |

| Aromatic H (ortho to oxazole) | ~7.67 | Doublet of Doublets | 8.1, 5.8 |

| Aromatic H (ortho to fluorine) | ~7.20 | Triplet | 8.7 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific derivative of the compound.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of this compound. The spectrum for a 2-amino-4-(p-fluorophenyl)-oxazole derivative showed a characteristic signal at 161.7 ppm, which is consistent with the C-F carbon in the phenyl ring. bioline.org.br In another instance, for 5-(4-fluorophenyl)oxazole, the carbon signals were observed, confirming the connectivity of the oxazole and fluorophenyl rings. rug.nl The electron-withdrawing nature of the oxazole ring and the fluorine atom influences the chemical shifts of the carbon atoms in the phenyl ring. acs.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon | Chemical Shift (δ) ppm | Coupling (JC-F) Hz |

| C-F (Aromatic) | ~161-165 | ~250 (d) |

| Oxazole C-2 | ~150-160 | - |

| Oxazole C-4 | ~135-145 | - |

| Oxazole C-5 | ~120-130 | - |

| Aromatic C (ipso to oxazole) | ~123-128 | - |

| Aromatic C (ortho to oxazole) | ~128-132 | (d) |

| Aromatic C (ortho to fluorine) | ~115-117 | (d) |

Note: Chemical shifts and coupling constants are approximate and can vary based on the specific compound and experimental conditions. 'd' denotes a doublet.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environment

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. For fluorophenyl-substituted oxazoles, the ¹⁹F NMR spectrum typically shows a single signal, confirming the presence of one type of fluorine environment. acs.org For instance, in a study of 2-fluoro-4-(4-methoxyphenyl)oxazole, a singlet was observed at -99.7 ppm. rsc.org The chemical shift in the ¹⁹F NMR spectrum is indicative of the electronic environment around the fluorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is employed to identify the functional groups and vibrational modes within the this compound molecule. The spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the C-F, C=N, C-O, and aromatic C-H bonds. For example, the IR spectrum of a related oxazole derivative showed characteristic bands at 3498 cm⁻¹ (N-H stretch), 1722 cm⁻¹ (C=N stretch), and 1372 cm⁻¹ (C-O stretch). The C-F stretching vibration typically appears in the region of 1250-1000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 |

| C=N Stretch (Oxazole) | ~1720 |

| Aromatic C=C Stretch | ~1600, ~1500 |

| C-O Stretch (Oxazole) | ~1370 |

| C-F Stretch | ~1250-1000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

HRMS provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers additional structural information. For instance, the calculated molecular weight for a related compound, this compound-2-carbaldehyde (C₁₀H₆FNO₂), is 191.16 g/mol . HRMS validates this with high precision. The fragmentation patterns can reveal the stability of the oxazole ring and the fluorophenyl group.

Chromatographic Methods for Purity and Isomeric Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities. HPLC analysis is often used to confirm the purity of final compounds, with detection typically carried out using a UV detector at a specific wavelength, such as 220 nm. nih.gov These methods are crucial for ensuring the quality and reliability of the compound for any subsequent applications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of organic molecules based on their hydrophobicity. In the context of this compound, RP-HPLC is instrumental in determining the purity of synthesized batches and monitoring the progress of chemical reactions. The separation mechanism in RP-HPLC relies on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18 or C8 alkyl-silica) and a polar mobile phase.

Detailed Research Findings:

The analysis of this compound and related heterocyclic compounds by RP-HPLC is a common practice in synthetic and medicinal chemistry to ensure the quality of the compounds. mdpi.comacs.org Research on similar oxazole derivatives often reports the use of RP-HPLC to confirm the purity of the final products, with purities frequently exceeding 95%. acs.orgnih.govnih.gov

A typical RP-HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or water with a small percentage of trifluoroacetic acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The separation is usually achieved using a gradient elution, where the proportion of the organic solvent is increased over time, allowing for the separation of compounds with a wide range of polarities. amazonaws.com

The detection of this compound is typically performed using a UV detector, as the aromatic and heterocyclic rings exhibit strong absorbance in the UV region. A common detection wavelength for such compounds is around 254 nm. nih.gov The retention time of the compound is a characteristic feature under specific chromatographic conditions and is used for its identification.

The following data tables illustrate a representative set of conditions and results for the RP-HPLC analysis of a this compound sample.

Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatographic System | Agilent 1200 Series or equivalent |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative Chromatographic Results for a this compound Sample

| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |

| 1 | Impurity 1 | 4.8 | 1.2 | - |

| 2 | This compound | 9.2 | 98.5 | >98 |

| 3 | Impurity 2 | 11.5 | 0.3 | - |

The data presented in the tables are illustrative and based on typical findings for compounds of this class. The retention time and purity would be precisely determined through method validation, which includes assessing parameters like linearity, precision, accuracy, and specificity, often following guidelines from the International Council for Harmonisation (ICH). d-nb.info

Advanced Computational and Theoretical Investigations of 4 4 Fluorophenyl Oxazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties with high accuracy. For 4-(4-Fluorophenyl)oxazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a foundational understanding of its electronic and geometric characteristics. ajchem-a.com

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is defined by its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO is the electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govijcrt.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich oxazole (B20620) and phenyl rings, while the LUMO would also be located across the π-conjugated system. The precise energy values require specific DFT calculations, which are presented in the table below.

Table 4.1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Requires specific theoretical calculation |

| ELUMO | Requires specific theoretical calculation |

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability. ijcrt.org

High Energy Gap: A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

Low Energy Gap: A small energy gap indicates that the molecule is more reactive and less stable, as electrons can be easily excited to the unoccupied orbital. This suggests the molecule is more polarizable and will readily engage in chemical reactions. researchgate.net

The specific energy gap for this compound would determine its relative stability and propensity for intramolecular charge transfer. ijcrt.org

Prediction of Optimized Molecular Geometries and Conformational Landscapes

DFT calculations can predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles. A key parameter is the dihedral angle between the plane of the oxazole ring and the plane of the 4-fluorophenyl ring. This angle influences the degree of π-conjugation between the two ring systems. X-ray crystallography on similar structures confirms the generally planar nature of the oxazole ring.

Table 4.2: Predicted Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-F Bond Length (Å) | Requires specific theoretical calculation |

| Oxazole C=N Bond Length (Å) | Requires specific theoretical calculation |

| Oxazole C-O Bond Length (Å) | Requires specific theoretical calculation |

Mapping of Molecular Electrostatic Potential (MEP) for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP surface is colored to represent different potential values:

Red/Yellow: Regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. ajchem-a.comresearchgate.net

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. ajchem-a.comresearchgate.net

Green: Neutral or zero potential regions. researchgate.net

For this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom of the oxazole ring, making it a primary site for electrophilic attack and hydrogen bonding interactions. ajchem-a.com The fluorine atom, due to its high electronegativity, and the hydrogen atoms of the phenyl ring would be associated with regions of positive potential. ajchem-a.com

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. faccts.de By comparing the calculated frequencies with experimental data, a detailed assignment of vibrational modes to specific functional groups and bond movements (stretching, bending) can be achieved. A scaling factor is often applied to the calculated frequencies to better match experimental values. ajchem-a.com

Table 4.3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | Requires specific theoretical calculation |

| Oxazole C=N stretch | Requires specific theoretical calculation |

| C-F stretch | Requires specific theoretical calculation |

Analysis of Global and Local Chemical Reactivity Descriptors

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -χ = -(I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

These parameters provide a quantitative framework for understanding the molecule's stability (hardness/softness) and its tendency to accept electrons (electrophilicity index). ajchem-a.comijcrt.org A high electrophilicity index suggests a molecule is a strong electrophile. researchgate.net

Table 4.4: Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Ionization Potential (I) (eV) | Requires specific theoretical calculation |

| Electron Affinity (A) (eV) | Requires specific theoretical calculation |

| Electronegativity (χ) (eV) | Requires specific theoretical calculation |

| Chemical Hardness (η) (eV) | Requires specific theoretical calculation |

| Chemical Softness (S) (eV⁻¹) | Requires specific theoretical calculation |

Computational Prediction of Reaction Regioselectivity

The prediction of reaction regioselectivity—the preferential reaction at one atomic site over another—is a cornerstone of modern synthetic chemistry. For a molecule like this compound, which possesses multiple potentially reactive sites on both the oxazole and fluorophenyl rings, computational chemistry offers powerful tools to forecast reaction outcomes without the need for empirical experimentation. These methods primarily rely on Density Functional Theory (DFT) to analyze the electronic structure of the molecule. rsc.org

Key reactivity descriptors derived from DFT calculations, such as Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) surfaces, and Fukui functions, are instrumental in this predictive process. mjcce.org.mkdergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) highlights electron-rich regions, indicating the most probable sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) points to electron-deficient areas susceptible to nucleophilic attack. For oxazole systems, the electron density in the HOMO is often distributed around the C4 and C5 positions, suggesting these are primary sites for interaction with electrophiles. cdu.edu.au Studies on various oxazoles confirm that electrophilic substitution typically occurs at the C5 position, followed by C4. tandfonline.comkomorowski.edu.pl The nitrogen atom, being the most basic center, is the preferential site for protonation. tandfonline.com

The Molecular Electrostatic Potential (MEP) provides a visual map of charge distribution. Negative potential regions (typically colored red) are associated with high electron density and are attractive to electrophiles, while positive regions (blue) are electron-poor and attract nucleophiles. In oxazole and its derivatives, the most negative potential is consistently located around the nitrogen atom, confirming its role as the primary site for electrophilic interaction and protonation. researchgate.net

Fukui functions offer a more quantitative approach to pinpointing reactive sites. komorowski.edu.pl The function ƒk⁻ measures the propensity of a site for electrophilic attack, while ƒk⁺ measures its susceptibility to nucleophilic attack. Based on general findings for substituted oxazoles, a conceptual analysis for this compound can be projected. researchgate.netscispace.com

Table 1: Predicted Regioselectivity of this compound Based on Conceptual DFT

| Atomic Site (Oxazole Ring) | Reactivity Descriptor | Predicted Reactivity Preference |

| C2 | High ƒk⁺ value | Primary site for nucleophilic attack. komorowski.edu.pl |

| N3 | High negative electrostatic potential | Primary site for protonation and hard electrophiles. researchgate.net |

| C4 | Moderate HOMO density, moderate ƒk⁻ value | Secondary site for electrophilic attack. cdu.edu.autandfonline.com |

| C5 | High HOMO density, high ƒk⁻ value | Primary site for electrophilic attack. tandfonline.comkomorowski.edu.pl |

Quantum Chemical Modeling for Mechanistic Insights in Complex Transformations

Quantum chemical modeling is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed reaction energy profile that reveals the feasibility and kinetics of a proposed transformation. colab.wschemintech.ru This approach is particularly valuable for complex reactions where intermediates may be too unstable or short-lived to be observed experimentally.

The formation of the oxazole ring itself, for instance via a Robinson-Gabriel-type synthesis, involves a sequence of steps including acylation, cyclization, and dehydration. acs.orgresearchgate.net Quantum chemical calculations can model each of these elementary steps, identifying the transition state—the highest energy point along the reaction coordinate for that step. The energy of this transition state relative to the reactant determines the activation energy barrier, which is a critical factor governing the reaction rate. chemintech.ru

For transformations involving this compound, such as oxidation or cycloaddition, computational modeling can provide profound insights. The photo-oxidation of oxazoles by singlet oxygen, for example, is understood to proceed via a [4+2]-cycloaddition mechanism to form an unstable bicyclic endoperoxide. researchgate.net DFT calculations have been used to map the potential energy surface for this reaction, showing that the process overcomes a specific activation barrier to form the endoperoxide, which then undergoes further rearrangement to yield the final products. cdu.edu.auresearchgate.net

Similarly, the mechanism of isomerization from a related heterocycle, isoxazole (B147169), to an oxazole can be clarified through computation. Theoretical studies have shown that this transformation can proceed through a sequence involving N-O bond cleavage to form a vinylnitrene, which then rearranges to an azirine intermediate. Subsequent C-C bond cleavage in the azirine produces a nitrile ylide, which finally undergoes a 1,5-electrocyclization to form the more stable oxazole ring. aip.org The calculated energy barriers for each step allow chemists to understand why the reaction proceeds and what conditions might favor it. aip.org

Table 2: Illustrative Mechanistic Steps for a Complex Transformation (e.g., Isomerization to Oxazole)

| Reaction Coordinate | Species | Description | Relative Energy (Conceptual) |

| 1 | Reactant (e.g., Isoxazole derivative) | Starting material | 0 kcal/mol |

| 2 | Transition State 1 (TS1) | N-O bond cleavage | +45 kcal/mol |

| 3 | Intermediate 1 (Vinylnitrene) | Unstable diradical species | +30 kcal/mol |

| 4 | Transition State 2 (TS2) | Ring contraction to azirine | +35 kcal/mol |

| 5 | Intermediate 2 (Azirine derivative) | Three-membered ring intermediate | +10 kcal/mol |

| 6 | Transition State 3 (TS3) | C-C bond cleavage | +25 kcal/mol |

| 7 | Intermediate 3 (Nitrile Ylide) | Dipolar intermediate | +20 kcal/mol |

| 8 | Transition State 4 (TS4) | 1,5-Electrocyclization | +22 kcal/mol |

| 9 | Product (Oxazole derivative) | Final, stable product | -23 kcal/mol aip.org |

Pharmacological and Biological Research of 4 4 Fluorophenyl Oxazole and Its Functional Analogues

Medicinal Chemistry Framework for Oxazole (B20620) Derivatives

The Oxazole Heterocycle as a Pivotal Pharmacophore

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen atoms, is a fundamental scaffold in medicinal chemistry. researchgate.netresearchgate.net Its structure allows for diverse, weak interactions—such as hydrogen bonds, van der Waals forces, and ion-dipole interactions—with various enzymes and receptors within biological systems. researchgate.nettandfonline.com This versatility has established the oxazole moiety as a "pharmacophore," or a privileged structural unit, that is intermittently used as a lead molecule in drug design. researchgate.nettandfonline.com

The significance of the oxazole ring is underscored by its presence in numerous clinically approved medications and biologically active compounds. tandfonline.comgoogle.com These agents span a wide range of therapeutic areas, demonstrating antibacterial, anticancer, anti-inflammatory, and antidiabetic properties, among others. google.comnih.gov The proven therapeutic utility and favorable pharmacological profiles of oxazole-containing drugs have cemented the ring system's importance as a platform for the development of novel therapeutic agents. researchgate.netresearchgate.net

Strategic Role of Fluorine Substitution in Bioactive Molecules

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with estimates suggesting that 20-30% of all pharmaceuticals contain at least one fluorine atom. nih.gov This is due to the unique combination of properties fluorine possesses. Its atomic size is only slightly larger than that of a hydrogen atom, allowing it to act as a bioisostere—a replacement for hydrogen that often causes minimal steric disruption at a receptor or enzyme binding site. epo.orgbrieflands.com

The substitution of hydrogen with fluorine is a widely employed strategy to enhance the binding affinity of a ligand for its target protein or enzyme. epo.org The high electronegativity of the fluorine atom can create favorable polar and multipolar interactions with the biological target. nih.gov While organic fluorine is a poor hydrogen bond acceptor, it can participate in unique, favorable interactions with backbone carbonyl groups (C–F···C=O) in a protein, which can significantly enhance binding affinity when the geometry is optimal. acs.org

Fluorine's influence can also be indirect. Its strong electron-withdrawing nature can alter the conformation of a molecule, potentially pre-organizing it into a shape that better fits the binding pocket of a target. sigmaaldrich.cn This conformational effect, combined with direct electronic interactions, can lead to a substantial increase in potency. sigmaaldrich.cn The effect is highly specific; in one study, fluorination of an antigenic peptide enhanced its binding to one T-cell receptor while simultaneously weakening its interaction with another, demonstrating that fluorine can be used to modulate binding selectivity. acs.org

The introduction of fluorine can have a profound impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. ontosight.ai One of the most significant effects is on metabolic stability. The C-F bond is much stronger than a carbon-hydrogen (C-H) bond and is highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, a primary pathway for drug breakdown. ontosight.ai Placing fluorine at a metabolically vulnerable position can block this breakdown, thereby increasing the drug's half-life and bioavailability. doi.org

Fluorine also modulates physicochemical properties that govern ADME. It can lower the pKa of nearby basic functional groups, which can improve membrane permeability and oral absorption by increasing the proportion of the uncharged species. epo.org The effect on lipophilicity is also critical; fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeation and absorption. brieflands.comsigmaaldrich.cn This can also influence distribution, for instance, by improving a drug's ability to cross the blood-brain barrier. jst.go.jp In one notable study, the specific placement of fluorine atoms in a series of kinase inhibitors led to improved permeability, enhanced solubility, and reduced clearance, culminating in a significantly enhanced oral exposure. tandfonline.com

Structure-Activity Relationship (SAR) Studies for 4-(4-Fluorophenyl)oxazole Analogues

Quantitative and Qualitative Assessment of Substituent Effects on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of a lead compound. For analogues of this compound, research has focused on how different substituents on the core structure influence activity against specific biological targets. A key example is the development of selective cyclooxygenase-2 (COX-2) inhibitors, where the oxazole scaffold serves as a central structural element. sigmaaldrich.cn

In a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives designed as anti-inflammatory agents, the effect of substituents on the benzenesulfonamide (B165840) ring was systematically investigated. sigmaaldrich.cn The goal was to inhibit COX-2, the enzyme responsible for inflammation and pain, while sparing COX-1 to avoid gastrointestinal side effects. epo.orgjst.go.jp Initial compounds showed that various substituents at the ortho-position to the sulfonamide group typically led to a reduction or complete loss of activity against both COX enzymes. sigmaaldrich.cn

However, the introduction of a fluorine atom at this position yielded a remarkable outcome. The fluorine-substituted analogues maintained potent COX-2 inhibitory activity while significantly boosting selectivity over COX-1. sigmaaldrich.cn This enhancement of selectivity is a critical objective in the design of safer anti-inflammatory drugs. This research ultimately led to the discovery of JTE-522, a potent and highly selective oral COX-2 inhibitor that advanced to clinical trials. sigmaaldrich.cn

The table below details the SAR for this series, showing the impact of different substituents (R) at the C2-position of the benzenesulfonamide ring on the inhibition of human COX-1 and COX-2. The data clearly illustrates the superior profile of the fluorine-substituted compound.

| Compound | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 9a | H | 1.5 | 0.011 | 136 |

| 9b | F | >10 | 0.0085 | >1176 |

| 9c | Cl | >10 | 0.043 | >233 |

| 9d | CH₃ | >10 | 0.12 | >83 |

| 9e | OH | >10 | >10 | - |

| 9f | OCH₃ | >10 | 1.8 | >5.6 |

Data sourced from a study on 4-(4-cyclohexyl-2-methyloxazol-5-yl)benzenesulfonamide derivatives. sigmaaldrich.cn

This quantitative assessment demonstrates that the small, highly electronegative fluorine atom provides a unique advantage, preserving the necessary interactions for potent COX-2 inhibition while likely introducing steric or electronic effects that disrupt binding to the slightly different active site of the COX-1 enzyme. sigmaaldrich.cn

Design Principles for Lead Optimization

The process of lead optimization for compounds based on the this compound scaffold involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net This strategic approach relies on establishing a clear structure-activity relationship (SAR) and employing medicinal chemistry principles like bioisosteric replacement. researchgate.netnih.gov

A primary goal of lead optimization is to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a lead compound. nih.gov For natural products and complex heterocyclic scaffolds, optimizing properties such as aqueous solubility, metabolic stability, and cell permeability is crucial. nih.gov For instance, the optimization of oxazol-2-one-3-carboxamides involved chemical modifications that resulted in a potent acid ceramidase inhibitor with a desirable pharmacokinetic profile for both intravenous and oral administration. nih.gov Similarly, lead optimization of a dihydropyrazole series, which shares structural motifs with oxazole analogues, successfully converted a lead with minimal oral exposure into a compound with good pharmacokinetic profiles across multiple species. osti.gov

Structure-based design and SAR-directed optimization are key strategies. nih.gov In the development of inhibitors for the human Equilibrative Nucleoside Transporter (ENT), SAR studies of analogues revealed that the presence of a halogen substituent on the fluorophenyl moiety attached to a piperazine (B1678402) ring was essential for inhibitory activity against both ENT1 and ENT2. nih.gov Further exploration of the chemical space around a hit compound, phenylisoxazole carboxamide 1, involved the synthesis and characterization of 220 derivatives to map the SAR for inhibiting GATA4–NKX2-5 transcriptional synergy. acs.org

Bioisosteric replacement is a common tactic used to improve a lead structure's properties. researchgate.net This can involve replacing a functional group or an entire ring system with another that has similar steric and electronic characteristics. researchgate.net In the optimization of acid ceramidase inhibitors, the substituted phenyl ring at the C(5)-position of the oxazol-2-one core was replaced with various heteroaryl groups, leading to the identification of potent pyridyl analogues. nih.gov Such modifications can enhance target binding, improve selectivity, and overcome existing patent limitations. researchgate.net

The table below summarizes key SAR findings for functional analogues of this compound.

Table 1: Structure-Activity Relationship (SAR) Insights for this compound Analogues

| Structural Region | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenyl Ring | Introduction of a halogen substituent | Essential for inhibitory effects on ENT1 and ENT2 transporters. | nih.gov |

| Naphthalene Moiety | Replacement with a benzene (B151609) moiety | Abolished inhibitory effects on ENT1 and ENT2. | nih.gov |

| Benzene Moiety (in Naphthalene-replaced analogues) | Addition of a methyl, ethyl, or oxymethyl group | Regained inhibitory activity on both ENT1 and ENT2. | nih.gov |

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The biological effects of this compound and its analogues are initiated by their interaction with specific molecular targets, primarily enzymes and receptors. The oxazole ring, often acting as a bio-isostere for amide and ester groups, can participate in hydrogen bonding with receptors, which is significant for its pharmacological activity. researchgate.net The inclusion of a fluorophenyl group often enhances binding affinity to these biological targets.

A significant area of research for functional analogues of this compound is the inhibition of human equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. These transporters are vital for nucleoside transport, which is critical for nucleotide synthesis in processes like cancer cell proliferation. nih.gov

One extensively studied compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), an analogue, has been identified as a novel inhibitor of both ENT1 and ENT2. nih.govresearchgate.net In vitro studies using cells expressing these transporters showed that FPMINT inhibits the transport of [3H]uridine and [3H]adenosine in a concentration-dependent manner. nih.govresearchgate.net Kinetic analysis revealed that FPMINT and its potent analogue, compound 3c, act as irreversible and non-competitive inhibitors. nih.govnih.gov This is evidenced by a reduction in the maximum velocity (Vmax) of uridine (B1682114) uptake without a significant change in the Michaelis constant (Km), and the inhibitory effect could not be washed out. nih.govnih.govresearchgate.net Molecular docking studies suggest that the binding site of these inhibitors in ENT1 may differ from that of conventional inhibitors. nih.gov

Beyond ENTs, oxazole derivatives have been shown to inhibit other enzymes. Structurally related compounds have demonstrated inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.gov Other research points to fluorinated oxazole derivatives as potential topoisomerase inhibitors, which are key targets in cancer therapy.

Table 2: Enzyme Inhibition by Functional Analogues of this compound

| Compound/Analogue Class | Target Enzyme | Mechanism of Inhibition | Key Findings | Reference |

|---|---|---|---|---|

| FPMINT & Compound 3c | Human ENT1 & ENT2 | Irreversible, Non-competitive | Reduces Vmax of nucleoside transport without affecting Km. More selective for ENT2 over ENT1. | nih.govnih.govresearchgate.net |

| Structurally related oxazoles | Fatty Acid Amide Hydrolase (FAAH) | Not specified | Implicated as modulators of FAAH activity. | nih.gov |

Receptor Modulation Pathways

Analogues of this compound also function by modulating various cell surface and nuclear receptors, acting as either agonists or antagonists to initiate or block cellular responses.

For example, certain oxazole and thiazole (B1198619) derivatives have been identified as agonists of the ALX receptor, a G protein-coupled receptor (GPCR). google.com Activation of this receptor is being explored for the treatment of inflammatory diseases and other conditions. google.com In a different context, a new series of NPSR antagonists belonging to the oxazolo[3,4-a]pyrazine class has been developed. nih.gov Neuropeptide S receptor (NPSR) is a GPCR involved in modulating anxiety and drug abuse, and antagonists block the receptor's activity. nih.gov

Furthermore, isoxazole (B147169) derivatives, which are structural isomers of oxazoles, have been shown to act as agonists of Wnt/β-catenin signaling. google.com This pathway is crucial for cellular processes like differentiation, and its modulation can promote differentiation into osteoblasts. google.com Other research has focused on the Farnesoid X Receptor (FXR), a nuclear receptor that regulates gene expression upon binding bile acids. google.com Compounds that modulate FXR are of interest for treating metabolic diseases. google.com

Table 3: Receptor Modulation by Functional Analogues of this compound

| Analogue Class | Target Receptor | Modulatory Action | Therapeutic Area of Interest | Reference |

|---|---|---|---|---|

| Oxazole/Thiazole derivatives | ALX Receptor | Agonist | Inflammatory diseases, Obstructive airway diseases | google.com |

| Oxazolo[3,4-a]pyrazine derivatives | Neuropeptide S Receptor (NPSR) | Antagonist | Substance abuse disorders | nih.gov |

| Isoxazole derivatives | Wnt/β-catenin signaling pathway | Agonist | Osteoporosis, Bone diseases | google.com |

Influence on Cellular Signal Transduction

The interaction of this compound analogues with their molecular targets triggers a cascade of intracellular events, altering key cellular signal transduction pathways. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. mdpi.com

Inhibition of receptor tyrosine kinases (RTKs) is a prominent mechanism. For instance, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). mdpi.com Blocking RTKs like EGFR or HER2 can disrupt downstream signaling pathways such as the PI3K/Akt pathway, which is often upregulated in cancer and is critical for cell survival and proliferation. mdpi.comsmolecule.com

The mitogen-activated protein kinase (MAPK) signaling pathways are also key targets. The p38 MAPK pathway, a crucial mediator of inflammatory responses, can be modulated by compounds structurally similar to this compound. physiology.org For example, the compound 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole (SB-203580) is a known inhibitor of p38 MAPK. physiology.org

Another critical pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. mdpi.com This pathway is a primary mediator for many inflammatory cytokines and plays a critical role in cell proliferation and differentiation. Abnormal activation of JAK/STAT signaling is implicated in autoimmune diseases and cancer, making it a target for oxazolo[5,4-d]pyrimidine modulators. mdpi.com

Modulation of Gene Expression Profiles

The ultimate consequence of modulating signal transduction pathways is often an alteration in the expression of specific genes. google.com The binding of a modulator to a nuclear receptor, for example, can directly influence the transcription of target genes by interacting with hormone-responsive elements in their promoter regions. google.com

Research has demonstrated that oxazole analogues can induce specific changes in gene expression. In studies of inflammatory models, a potent 15-lipoxygenase-1 inhibitor derived from rational design led to an increase in the expression of the anti-inflammatory cytokine IL-10 in both macrophages and mouse lung tissue. nih.gov

In the context of cardiac hypertrophy, phenylisoxazole carboxamide derivatives were found to modulate the transcriptional synergy between the transcription factors GATA4 and NKX2-5. acs.org The most potent enhancer from this series increased the promoter activity of the B-type natriuretic peptide (BNP) gene, while the most potent inhibitor suppressed it. acs.org

Furthermore, in studies related to Facioscapulohumeral muscular dystrophy (FSHD), p38 kinase inhibitors, which include structures related to this compound, were shown to reduce the expression of the DUX4 gene. google.com This, in turn, led to a dose-dependent reduction in the mRNA levels of downstream DUX4-regulated genes, such as MBD3L2. google.com This highlights the ability of these compounds to correct aberrant gene expression profiles associated with disease. google.com

In Vitro and In Vivo Biological Efficacy Profiling

The structural motif of this compound serves as a versatile scaffold in medicinal chemistry, leading to the exploration of its functional analogues across a wide spectrum of therapeutic areas. Research has demonstrated that derivatives incorporating this core structure exhibit a range of biological activities, from combating infectious diseases to modulating complex physiological pathways involved in cancer and inflammation.

Antimicrobial Activity Spectrum (e.g., Antibacterial, Antifungal)

Oxazole derivatives have been a subject of interest for their potential to address microbial infections. The introduction of a 4-fluorophenyl group, often in combination with other substituents on the oxazole ring, has been investigated to enhance antimicrobial potency.

Antibacterial Activity: Studies have shown that various oxazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of N⁴-(4-fluorophenyl) oxazole-2,4-diamine compounds demonstrated moderate to good antibacterial activity when screened against strains like Staphylococcus aureus, B. subtilis, P. aeruginosa, and E. coli. humanjournals.com The presence of electron-withdrawing groups, such as fluorine, was noted to contribute positively to the observed activity. humanjournals.com In another study, amido-linked bis-heterocycles containing an oxazole ring were found to be more effective against Gram-negative bacteria than Gram-positive ones. derpharmachemica.com Furthermore, research into oxazole–benzamide inhibitors of the bacterial cell division protein FtsZ has yielded compounds with potent anti-staphylococcal activity, highlighting a specific molecular target for these derivatives. derpharmachemica.com

Antifungal Activity: The antifungal potential of oxazole derivatives has also been explored, though with variable results. Some studies report that while certain derivatives show significant antibacterial action, their efficacy against fungal strains like Candida albicans can be poor. derpharmachemica.com However, other research highlights promising antifungal activity. For example, some benzo(d)oxazole-4,7-dione derivatives have shown remarkable inhibition against C. albicans and A. niger with Minimum Inhibitory Concentration (MIC) values as low as 0.8 µg/mL. Similarly, novel cis-3,5-substituted isoxazolidines, functional analogues of oxazoles, were active against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans, with MIC values ranging from 0.7 to 70.0 µg/mL. nih.gov This suggests that the antifungal activity is highly dependent on the specific substitution pattern of the heterocyclic core. nih.gov

| Compound/Derivative Class | Microbial Strain | Activity/Measurement (MIC) | Source |

| N⁴-(4-fluorophenyl) oxazole-2,4-diamine | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good to moderate activity at 20 μg/ml | humanjournals.com |

| Benzo(d)oxazole-4,7-diones | C. albicans, A. niger | 0.8 µg/ml | |

| cis-3,5-substituted isoxazolidines | T. rubrum, A. fumigatus, C. albicans | 0.7 - 70.0 µg/ml | nih.gov |

| Pyrrolyl/pyrazolyl-oxazoles | Gram-negative bacteria | More susceptible than Gram-positive | derpharmachemica.com |

Anticancer Activity Evaluation Across Cell Lines and Models

The this compound scaffold is a prominent feature in many compounds investigated for their anticancer properties. These derivatives have been evaluated against numerous cancer cell lines, demonstrating a range of effects from growth inhibition to cytotoxicity through various mechanisms of action. benthamscience.comresearchgate.net

In vitro screening by the National Cancer Institute (NCI) has been a common method for evaluating these compounds. For example, a series of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles were tested against a panel of 60 cancer cell lines. researchgate.netchemistryviews.org One derivative, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide, showed consistent antiproliferative and cytotoxic activity across all subpanels, with average GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values in the low micromolar range. researchgate.netchemistryviews.org This suggests a broad-spectrum activity that is not dependent on the tissue origin of the cancer. researchgate.net

Other studies have highlighted high antiproliferative activity in specific cancer types. For instance, certain 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives were highly effective against non-small cell lung cancer cell lines and cytotoxic to prostate cancer cells (DU-145). bioorganica.com.ua Similarly, some 4-arylsulfonyl-1,3-oxazoles demonstrated a cytostatic effect against CNS cancer cell lines (SNB-75 and SF-539) and cytotoxic activity against a lung cancer cell line (NCI-H226). biointerfaceresearch.com

The mechanism of action for these compounds often involves targeting key cellular components like protein kinases, tubulin, or DNA-related enzymes. benthamscience.com Molecular docking studies have suggested that some oxazole-based Schiff bases may act as inhibitors of c-Kit Tyrosine Kinase. nih.gov Fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis. mdpi.com

| Compound/Derivative | Cancer Cell Line(s) | Activity/Measurement (IC50, GI50, etc.) | Source |

| 2-{[4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide | NCI-60 Panel | GI50: 1.64–1.86 μM; TGI: 3.16–3.81 μM; LC50: 5.53–7.27 μM | researchgate.netchemistryviews.org |

| 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamides | Non-Small Cell Lung Cancer | Very high antiproliferative activity (GI ≥ 90%) | bioorganica.com.ua |

| 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamides | Prostate Cancer (DU-145) | Cytotoxic (GI = 149% and 172%) | bioorganica.com.ua |

| Oxazole-based Schiff bases (e.g., compound 4c) | MCF-7 and others | IC₅₀ range: 80-100 μg/mL | nih.gov |

| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines | VEGF-induced HUVEC | IC50 values generally at 10⁻⁷ M | mdpi.com |

| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | Colorectal Carcinoma (HCT116) | Cytotoxicity IC50 < 100 nM | mdpi.com |

Anti-inflammatory Response Modulation

Derivatives of this compound have shown considerable promise as anti-inflammatory agents. Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). jst.go.jpqu.edu.qa

Research has focused on designing novel 4,5-diaryloxazole analogues as non-steroidal anti-inflammatory drugs (NSAIDs). jst.go.jpnih.gov For example, a study designed to improve upon the existing drug Oxaprozin led to the synthesis of 3-(4-(4-fluorophenyl)-5-(4-aminosulfonyl-3-fluorophenyl)-oxazole-2-yl) propanoic acid (NC-2142). This compound demonstrated analgesic and anti-inflammatory activities comparable to Oxaprozin in animal models but with reduced gastric lesions. nih.gov

The inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes, is another therapeutic strategy. jst.go.jp A series of N-aryl-5-aryloxazol-2-amine derivatives were evaluated, and it was found that substitutions on an N-phenyl ring were crucial for 5-LOX inhibitory activity. jst.go.jp Specifically, N-(4-hydroxyphenyl)-5-(4-fluorophenyl)oxazol-2-amine derivatives showed significant potency, which could be further enhanced by adding dimethyl or dichloro groups. jst.go.jp One optimized compound showed improved and sustained anti-inflammatory efficacy in an arachidonic acid-induced ear edema model when applied topically. jst.go.jp

Furthermore, some trisubstituted oxazole derivatives have been investigated for their dual potential to inhibit aquaporin-4 (AQP4) and inflammatory cytokines in human lung cells, suggesting a role in mitigating lung inflammation and edema. nih.gov

| Compound/Derivative | Target/Model | Efficacy/Key Finding | Source |

| 3-(4-(4-fluorophenyl)-5-(4-aminosulfonyl-3-fluorophenyl)-oxazole-2-yl) propanoic acid (NC-2142) | Rat paw edema (anti-inflammatory); Mouse writhing test (analgesic) | Lowered tumefaction rates and reduced writhing times; fewer gastric lesions than oxaprozin. | nih.gov |

| N-(4-hydroxyphenyl)-5-(4-fluorophenyl)oxazol-2-amine derivatives | 5-Lipoxygenase (5-LOX) Inhibition | Substitution on N-phenyl was essential for activity. | jst.go.jp |

| Compound 9 (an optimized N-aryl-5-aryloxazol-2-amine) | Arachidonic acid-induced ear edema (in vivo) | More effective than zileuton (B1683628) when applied topically, with sustainable activity. | jst.go.jp |

| Trisubstituted oxazole 3a | Aquaporin-4 (AQP4) and inflammatory cytokines in lung cells (in vitro) | Effectively inhibits AQP4 and suppresses cytokines. | nih.gov |

Other Therapeutic Area Explorations (e.g., Antidiabetic, Antiviral, Analgesic, Antihypertensive, Antitubercular, Antiepileptic, Antimalarial)

The versatility of the oxazole scaffold has prompted research into its efficacy across a diverse range of other therapeutic areas.

Antihypertensive Activity: Phosphorylated oxazole derivatives (OVPs) have emerged as a promising class of antihypertensive agents. nih.govnih.govresearchgate.net Their mechanism is associated with the inhibition of phosphodiesterase III (PDE3). nih.govnih.gov In vivo studies on rat models of hypertension showed that the lead compound, OVP-1, restored PDE activity in the aorta, heart, and serum, leading to a reduction in blood pressure. nih.govnih.govmfd.org.mk This effect is thought to be mediated by an increase in cGMP synthesis, resulting in vasodilation. nih.govnih.gov

Antiepileptic Activity: Several series of oxazole derivatives have been synthesized and evaluated for anticonvulsant properties. In one study, 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles were tested in mice using maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models. nih.govmdpi.com The compound 2-Phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole was identified as the most active, with a median effective dose (ED50) of 29.5 mg/kg and a protective index (PI) of 9.7 in the anti-MES test, which was superior to the reference drug carbamazepine. nih.govmdpi.com

Antimalarial Activity: Research into new antimalarial agents has included oxazole derivatives. A study on 2,4,5-trisubstituted oxazoles identified several compounds with activity against Plasmodium falciparum. The compound 5-(4-fluorophenyl)-2-methyl-4-phenyl oxazole showed an IC50 value of 1.43 µg/mL. cbijournal.com The presence of a fluorine atom on the phenyl ring is often considered to enhance biological activity due to increased lipophilicity. mdpi.com

Antitubercular Activity: The search for new treatments for tuberculosis has also involved oxazole-containing compounds. A series of thiazolyl-oxazole derivatives were synthesized and screened for antimycobacterial activity. The compound 5-(2-(4-fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole was identified as a potent derivative in the series. humanjournals.com

Analgesic Activity: Often explored in conjunction with anti-inflammatory properties, the analgesic effects of oxazole derivatives have been documented. The compound NC-2142, a 4,5-diaryloxazole, was shown to significantly reduce writhing times in mice, indicating a potent analgesic effect. nih.gov Indolyl–isoxazolidines, functional analogues, also produced analgesia in the carrageenan test with a potency comparable to indomethacin. mdpi.com